4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Overview
Description
The compound “4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The presence of the formyl, methoxybenzyl, and carboxylic acid groups suggest that this compound could have interesting chemical properties and potential applications in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrrole ring substituted with formyl, methoxybenzyl, and carboxylic acid groups. The exact structure would depend on the positions of these substituents on the pyrrole ring .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The formyl, methoxybenzyl, and carboxylic acid groups could also participate in various reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the aromatic pyrrole ring could contribute to its UV/Vis absorption properties .Scientific Research Applications
Antimicrobial Agent Synthesis
4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have been synthesized and evaluated for antimicrobial activities. These compounds showed significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group further increased this activity, making them promising candidates for new antimicrobial agents (Hublikar et al., 2019).
Synthesis of Psoromic Acid
This compound plays a role in the synthesis of complex organic structures such as psoromic acid, a lichen depsidone. This synthesis involves selective functionalization and is indicative of the compound's utility in creating complex organic molecules (Sala & Sargent, 1979).
Formation of PMB Esters
The compound aids in the formation of PMB esters, showcasing its utility in the creation of complex esters. This process, involving 4-methoxybenzyl (PMB) esters, is efficient and preserves the integrity of sensitive substrates (Shah et al., 2014).
Synthesis of Chiral Bidentate Phosphine Ligands
This compound is involved in the synthesis of precursors for chiral bidentate phosphine ligands. These ligands are crucial in various catalytic and chemical processes, showcasing the compound's significance in complex chemical syntheses (Smaliy et al., 2013).
Synthesis of Complex Organic Molecules
It plays a critical role in the synthesis of various complex organic molecules, such as ellipticine and other derivatives. This demonstrates its versatility in organic chemistry and drug synthesis (Miki et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-formyl-1-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-14(9-18)15(16(19)20)11(2)17(10)8-12-4-6-13(21-3)7-5-12/h4-7,9H,8H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXIXMWHZUYCDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=C(C=C2)OC)C)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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